3-Benzyl-2H-azirine
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Overview
Description
3-Benzyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and reactivity. The benzyl group attached to the azirine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: One of the classical methods for synthesizing 2H-azirines, including this compound, involves the Neber rearrangement.
Thermolysis of Vinyl Azides: Another common method involves the thermolysis of vinyl azides.
Oxidative Cyclization of Enamine Precursors: This method involves the oxidative cyclization of enamine derivatives under specific conditions to yield azirines.
Industrial Production Methods:
Types of Reactions:
Nucleophilic Addition: this compound can undergo nucleophilic addition reactions due to the electrophilic nature of the azirine ring.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: It can be oxidized to form aziridines or reduced to form other nitrogen-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Thiophenol, amines, and other nucleophiles can add to the azirine ring under mild conditions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the oxidation of this compound.
Reducing Agents: Hydrogenation and other reduction methods can be used to reduce the azirine ring.
Major Products:
Aziridines: Formed through reduction reactions.
Larger Heterocycles: Formed through cycloaddition reactions.
Scientific Research Applications
3-Benzyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique reactivity and stability.
Industry: Utilized in the production of polymers and other advanced materials.
Future Directions
Mechanism of Action
Target of Action
3-Benzyl-2H-azirine, as a member of the 2H-azirine family, is a small unsaturated heterocycle with one nitrogen atom 2h-azirines in general are known to act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its C=N functional group . The high reactivity of 2H-azirines, enhanced by the ring strain, allows them to participate in various chemical transformations .
Biochemical Pathways
The synthesis of 2H-azirines, including this compound, can be achieved through several biochemical pathways. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes . Each of these pathways leads to different downstream effects, contributing to the broad range of biological activities exhibited by 2H-azirines .
Pharmacokinetics
The high reactivity and sufficient stability of 2h-azirines for chemical modification suggest potential bioavailability .
Result of Action
2h-azirines in general have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines . These compounds have diverse biological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 2H-azirines can be optimized under certain conditions, such as the use of specific catalysts and solvents . .
Comparison with Similar Compounds
2H-Azirine-2-carboxylic Acid: Another member of the azirine family with similar reactivity but different functional groups.
3-Phenyl-2H-azirine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-Benzyl-2H-azirine is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azirines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .
Properties
IUPAC Name |
3-benzyl-2H-azirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFOHGTBYBVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671926 |
Source
|
Record name | 3-Benzyl-2H-azirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-44-9 |
Source
|
Record name | 3-Benzyl-2H-azirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?
A: this compound serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.
Q2: How does the presence of a Lewis acid catalyst influence the reaction of this compound with cyclopentadiene?
A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between this compound carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.
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